N-(furan-2-ylmethyl)-5-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)isoxazole-3-carboxamide
Description
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Properties
IUPAC Name |
N-(furan-2-ylmethyl)-5-methyl-N-[(1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-12-9-15(20-25-12)18(23)22(10-13-5-4-8-24-13)11-16-14-6-3-7-17(14)21(2)19-16/h4-5,8-9H,3,6-7,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHSDYONWBUMKEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N(CC2=CC=CO2)CC3=NN(C4=C3CCC4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/c-neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer.
Mode of Action
The compound interacts with EGFR, likely inhibiting its activity. This inhibition could prevent the activation of the receptor’s tyrosine kinase domain, which would normally trigger a signal transduction cascade leading to DNA synthesis and cell proliferation. By blocking this pathway, the compound could potentially halt the growth of cancer cells.
Biochemical Pathways
The compound’s interaction with EGFR affects the MAPK/ERK pathway, PI3K/Akt pathway, and JAK/STAT pathway. These pathways are involved in cell proliferation, survival, and differentiation. By inhibiting EGFR, the compound could disrupt these pathways, leading to inhibited growth and induced apoptosis in cancer cells.
Result of Action
The compound has shown potent anticancer activities against EGFR high-expressed cancer cell lines, including human lung adenocarcinoma cell line (A549), Henrietta Lacks strain of cancer cell line (HeLa), and human colorectal cancer cell line (SW480). It exhibited weak activities on an EGFR low-expressed cell line (human liver cancer cell line, HepG2), and weak cytotoxic effects on a human liver normal cell line (HL7702). This suggests that the compound could be effective against certain types of cancer with minimal toxicity to normal cells.
Biological Activity
N-(furan-2-ylmethyl)-5-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)isoxazole-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound based on diverse research findings.
Chemical Structure and Properties
The compound's IUPAC name indicates a complex structure featuring a furan ring and a pyrazole moiety. Its molecular formula is , with a molecular weight of 231.3 g/mol. The structural representation can be summarized as follows:
- Furan Ring : Contributes to the compound's aromatic properties.
- Isoxazole : Known for its involvement in various biological activities.
- Pyrazole : Associated with anti-inflammatory and antimicrobial properties.
Antimicrobial Properties
Research indicates that derivatives of isoxazole and pyrazole compounds exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria as well as fungi. A specific study reported that pyrazole derivatives exhibited antibacterial activity ranging from 5% to 70.7% compared to standard drugs like ibuprofen .
Anti-inflammatory Effects
Compounds containing pyrazole structures have been noted for their anti-inflammatory effects. A comparative study highlighted that certain pyrazole derivatives displayed anti-inflammatory activity significantly higher than conventional non-steroidal anti-inflammatory drugs (NSAIDs) at equivalent dosages .
Anticancer Potential
The anticancer properties of pyrazole derivatives are well-documented. Research has indicated that these compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival .
The biological mechanisms through which this compound exerts its effects may include:
- Enzyme Inhibition : Many isoxazole and pyrazole derivatives act as enzyme inhibitors, affecting metabolic pathways crucial for microbial survival and cancer cell proliferation.
- Receptor Modulation : The compound may interact with specific receptors involved in inflammatory responses or cancer progression.
- Oxidative Stress : Some studies suggest that these compounds can induce oxidative stress in target cells, leading to cell death.
Study 1: Antimicrobial Evaluation
A study synthesized several pyrazole derivatives and tested their antimicrobial activities against various pathogens. The results showed that certain compounds exhibited higher efficacy than traditional antibiotics, suggesting a promising avenue for developing new antimicrobial agents .
Study 2: Anti-inflammatory Assessment
Another investigation focused on the anti-inflammatory properties of a related pyrazole compound. The study found that it significantly reduced inflammation markers in vitro and in vivo models, indicating potential therapeutic applications in inflammatory diseases .
Q & A
Q. Table 1. Key Reaction Conditions for Amide Coupling
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | DMF (anhydrous) | Maximizes reactivity of carbodiimide agents |
| Temperature | 0–5°C | Reduces racemization |
| Coupling Agent | EDC/HOBt (1:1 molar) | 85–90% yield |
| Reaction Time | 12–16 hours | Complete conversion |
| Source : |
Q. Table 2. NMR Chemical Shifts for Critical Protons
| Functional Group | -NMR (δ, ppm) | -NMR (δ, ppm) |
|---|---|---|
| Isoxazole-CH | 2.4 (s) | 12.1 |
| Furan-OCH | 4.3 (t, J=6.5 Hz) | 58.7 |
| Pyrazole-NCH | 3.1 (s) | 33.5 |
| Source : |
Critical Research Gaps
- Metabolic Stability : No data exist on cytochrome P450 interactions. Use liver microsome assays to identify vulnerable sites .
- Crystallography : X-ray diffraction of the compound bound to its target (e.g., kinase) is needed to validate docking models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
